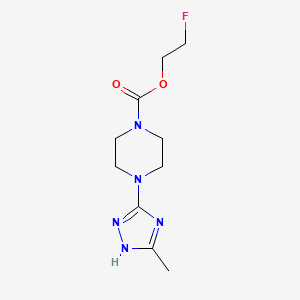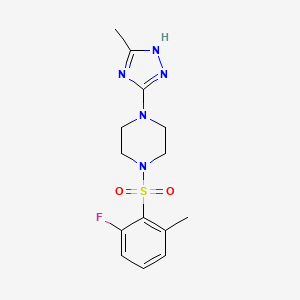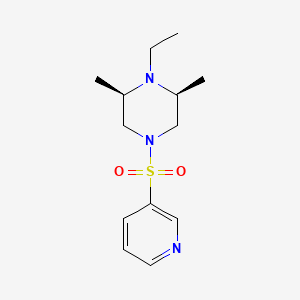![molecular formula C15H17N5O2S B6982906 N-[3-(2-methyl-1,2,4-triazol-3-yl)propyl]isoquinoline-5-sulfonamide](/img/structure/B6982906.png)
N-[3-(2-methyl-1,2,4-triazol-3-yl)propyl]isoquinoline-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(2-methyl-1,2,4-triazol-3-yl)propyl]isoquinoline-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a unique structure combining an isoquinoline ring with a sulfonamide group and a triazole moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methyl-1,2,4-triazol-3-yl)propyl]isoquinoline-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Moiety: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides under acidic conditions.
Attachment of the Propyl Chain: The triazole derivative is then reacted with a propyl halide in the presence of a base to form the N-[3-(2-methyl-1,2,4-triazol-3-yl)propyl] intermediate.
Sulfonamide Formation: The final step involves the reaction of the intermediate with isoquinoline-5-sulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
N-[3-(2-methyl-1,2,4-triazol-3-yl)propyl]isoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced sulfonamides, and various substituted derivatives.
科学研究应用
N-[3-(2-methyl-1,2,4-triazol-3-yl)propyl]isoquinoline-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and functional groups.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[3-(2-methyl-1,2,4-triazol-3-yl)propyl]isoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole moiety can bind to metal ions in enzyme active sites, inhibiting their activity. The sulfonamide group can interact with amino acid residues in proteins, affecting their function. These interactions lead to the modulation of various biochemical pathways, resulting in the compound’s biological effects.
相似化合物的比较
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole moiety.
Sulfamethoxazole: A sulfonamide antibiotic with a similar sulfonamide group.
Voriconazole: Another triazole antifungal agent with structural similarities.
Uniqueness
N-[3-(2-methyl-1,2,4-triazol-3-yl)propyl]isoquinoline-5-sulfonamide is unique due to its combination of an isoquinoline ring, a triazole moiety, and a sulfonamide group. This unique structure provides it with a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
N-[3-(2-methyl-1,2,4-triazol-3-yl)propyl]isoquinoline-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-20-15(17-11-18-20)6-3-8-19-23(21,22)14-5-2-4-12-10-16-9-7-13(12)14/h2,4-5,7,9-11,19H,3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMJDBKKGVMGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CCCNS(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-fluoroethyl N-[(5-methoxypyridin-3-yl)methyl]carbamate](/img/structure/B6982823.png)
![2-[1-(2-Methyl-5-nitrophenyl)sulfonylpyrrolidin-2-yl]pyrimidine](/img/structure/B6982825.png)
![3-Ethyl-1-methyl-1-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]urea](/img/structure/B6982833.png)
![N-[(5-methoxypyridin-3-yl)methyl]-2-methylpyrazole-3-sulfonamide](/img/structure/B6982840.png)
![N-methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]ethanesulfonamide](/img/structure/B6982854.png)

![N-[1-[2-(dimethylamino)phenyl]ethyl]pent-4-ene-1-sulfonamide](/img/structure/B6982866.png)
![1-[1-(2-Methyl-5-nitrophenyl)sulfonylpyrrolidin-3-yl]triazole](/img/structure/B6982874.png)

![3-fluoro-N-[3-(2-methyl-1,2,4-triazol-3-yl)propyl]-2-nitrobenzenesulfonamide](/img/structure/B6982898.png)
![N-[3-(dimethylamino)-2,2-dimethylcyclobutyl]-1,2-dimethylimidazole-4-sulfonamide](/img/structure/B6982914.png)

![5-chloro-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B6982937.png)

